Phytol-d5

Mass Spectrometry Stable Isotope Labeling Quantitative Bioanalysis

Phytol-d5 is a pentadeuterated analog of the naturally occurring acyclic diterpene alcohol phytol (C₂₀H₄₀O), in which five hydrogen atoms are replaced by deuterium at specific positions within the terpenoid backbone, yielding a molecular mass shift of +5 Da relative to unlabeled phytol. The compound is employed primarily as a stable isotope-labeled internal standard (SIL-IS) in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) workflows for the precise measurement of phytol and its metabolites in complex biological matrices.

Molecular Formula C20H40O
Molecular Weight 301.6 g/mol
Cat. No. B15294972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhytol-d5
Molecular FormulaC20H40O
Molecular Weight301.6 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)CCCC(C)CCCC(=CCO)C
InChIInChI=1S/C20H40O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h15,17-19,21H,6-14,16H2,1-5H3/b20-15+/t18-,19-/m1/s1/i5D3,14D2
InChIKeyBOTWFXYSPFMFNR-LLZIEIFUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phytol-d5: Deuterated Diterpene Alcohol for Stable Isotope Dilution Mass Spectrometry


Phytol-d5 is a pentadeuterated analog of the naturally occurring acyclic diterpene alcohol phytol (C₂₀H₄₀O), in which five hydrogen atoms are replaced by deuterium at specific positions within the terpenoid backbone, yielding a molecular mass shift of +5 Da relative to unlabeled phytol [1]. The compound is employed primarily as a stable isotope-labeled internal standard (SIL-IS) in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) workflows for the precise measurement of phytol and its metabolites in complex biological matrices [2]. As a member of the terpenoid class, phytol-d5 shares the fundamental lipophilic character and chromatographic behavior of endogenous phytol while offering a distinguishable isotopic signature that enables correction for matrix effects, extraction losses, and ionization variability [3].

Why Unlabeled Phytol or Structural Analogs Cannot Substitute for Phytol-d5 in Quantitative Bioanalysis


Generic substitution of phytol-d5 with unlabeled phytol or structurally similar internal standards (e.g., isophytol, geranylgeraniol) is analytically invalid in LC-MS/MS and GC-MS quantification workflows. Unlabeled phytol is indistinguishable from endogenous analyte, rendering it useless as an internal standard. Structural analogs, while chemically related, exhibit differential extraction recovery, chromatographic retention, and ionization efficiency in electrospray or atmospheric pressure chemical ionization sources, thereby failing to co-vary with the analyte under variable matrix conditions [1]. Consequently, they cannot adequately correct for matrix effects, which may manifest as ion suppression or enhancement exceeding ±30% in complex samples such as plasma, serum, or tissue homogenates [2]. The use of non-isotopologue internal standards introduces systematic bias in quantitative measurements that cannot be eliminated through calibration, leading to compromised accuracy and precision in method validation per ICH M10 and FDA bioanalytical method validation guidance [3].

Phytol-d5: Quantifiable Differentiation Evidence Relative to Unlabeled Phytol and Structural Analogs


Mass Spectral Differentiation: +5 Da Mass Shift Enables Unambiguous Analyte Discrimination in MS Detection

Phytol-d5 possesses a molecular mass of 301.6 g/mol, representing a +5.0 Da increase relative to unlabeled phytol (296.5 g/mol) due to the substitution of five hydrogen atoms (¹H, 1.008 Da) with deuterium (²H, 2.014 Da) [1]. This mass differential is sufficient to achieve baseline chromatographic separation or distinct MS/MS precursor ion selection without spectral overlap between the analyte and internal standard channels in multiple reaction monitoring (MRM) acquisition modes [2].

Mass Spectrometry Stable Isotope Labeling Quantitative Bioanalysis

Phytol-to-Phytanic Acid Metabolic Tracing in Refsum Disease Research

Phytol is physiologically converted to phytanic acid via a three-step pathway, and phytanic acid accumulation to millimolar concentrations is pathogenic in Refsum disease and other peroxisomal biogenesis disorders [1][2]. Phytol-d5 serves as a metabolic tracer to quantify the conversion rate of phytol to phytanic acid and to assess the capacity of ω-hydroxylation pathways for phytanic acid elimination, which is of therapeutic interest in CYP4 enzyme induction strategies [3].

Metabolomics Peroxisomal Disorders Refsum Disease

Safety Profile of Parent Compound Supports Phytol-d5 Use Without Additional Toxicological Classification

The parent compound phytol exhibits low acute oral toxicity, with rat oral LD₅₀ values reported as >5 g/kg [1]. In subacute toxicity studies conducted in Swiss albino mice, phytol (in combination with α-bisabolol) demonstrated LD₅₀ >2000 mg/kg with no adverse histopathological findings in heart, lungs, liver, spleen, or kidneys [2]. As a chemically identical isotopologue differing only in non-radioactive hydrogen isotope substitution, phytol-d5 shares this low-toxicity profile and does not require separate toxicological classification for research use.

Toxicology Safety Assessment Reference Standard

Physicochemical Equivalence of Phytol-d5 to Endogenous Phytol for Validated Bioanalytical Method Performance

Stable isotopically labeled internal standards such as phytol-d5 exhibit extraction recovery, chromatographic retention time, and ionization response that are statistically indistinguishable from the unlabeled analyte when deuterium labeling is appropriately positioned to avoid isotopic effects [1]. This co-eluting behavior ensures that the internal standard experiences identical matrix effects and instrument drift as the target analyte throughout the analytical run, enabling the internal standard response ratio to accurately correct for all sources of pre-analytical and analytical variation [2]. In contrast, structural analogs may exhibit differential recovery and ionization that compromise quantitative accuracy [3].

Bioanalytical Method Validation LC-MS/MS GC-MS

Deuterium Labeling Position Optimization Minimizes Hydrogen-Deuterium Exchange Artifacts

Phytol-d5 incorporates deuterium at five non-labile, carbon-bound positions within the terpenoid backbone, as indicated by its SMILES notation showing deuterium placement at the C-4 methylene and C-5 methyl positions [1]. This strategic labeling avoids the phenolic or carboxylic acid proton sites that are susceptible to hydrogen-deuterium back-exchange under aqueous sample preparation conditions or during prolonged storage [2]. In contrast, inappropriately labeled deuterated compounds may undergo variable back-exchange, leading to drift in the measured internal standard concentration and compromised quantitative reproducibility [3].

Isotope Exchange Analytical Chemistry Sample Preparation

Phytol-d5: High-Impact Research and Industrial Application Scenarios


Quantitative LC-MS/MS Measurement of Phytol in Biological Matrices for Metabolomics and Pharmacokinetic Studies

Phytol-d5 is added at a fixed concentration to calibration standards, quality control samples, and study specimens prior to sample extraction. The analyte-to-internal standard peak area ratio is used to construct calibration curves and calculate unknown phytol concentrations. This approach corrects for extraction efficiency (typically 70-95%), matrix effects (±20-50% ion suppression), and instrument variability, achieving quantitative accuracy with bias ≤±15% and precision CV ≤15% in accordance with FDA/ICH M10 bioanalytical method validation guidelines [1]. Applications include measurement of dietary phytol exposure, chlorophyll degradation product monitoring, and pharmacokinetic profiling of phytol-derived compounds [2].

Metabolic Tracing of Phytol-to-Phytanic Acid Conversion in Refsum Disease and Peroxisomal Disorder Research

Phytol-d5 enables precise quantification of the conversion of exogenous phytol to the pathogenic metabolite phytanic acid in cell culture models, animal studies, and human clinical specimens. By spiking known amounts of phytol-d5 into experimental systems, researchers can determine the fractional conversion rate and assess the capacity of ω-hydroxylation pathways (mediated by CYP4 enzymes) to eliminate phytanic acid [3]. This application is directly relevant to evaluating therapeutic strategies aimed at enhancing phytanic acid clearance in Refsum disease patients, where phytanic acid accumulation can exceed millimolar concentrations in plasma and tissues [4].

Internal Standardization for Phytol and Phytanic Acid GC-MS Assays in Clinical Diagnostic Laboratories

Clinical laboratories performing GC-MS analysis of branched-chain fatty acids for the diagnosis of peroxisomal disorders require deuterated internal standards to meet regulatory quality requirements. The established use of ²H₃-phytanic acid (PhA-IS) at 80 μM concentration in validated GC-MS methods demonstrates the analytical necessity of deuterated internal standards for accurate phytanic acid quantification in plasma specimens, achieving linearity over 0.127-39.432 μmol/L (R²=0.9998) and inter-day imprecision <5% [5]. Phytol-d5 serves as the corresponding precursor-molecule internal standard for assays measuring both phytol and its downstream metabolites in a single analytical run [6].

Environmental Tracing of Chlorophyll Degradation Pathways in Ecological and Agricultural Research

Phytol-d5 is employed as a stable isotope tracer to investigate the environmental fate of chlorophyll-derived phytol in soil, sediment, and aquatic systems. The deuterium label enables tracking of microbial degradation pathways, including the oxidation of phytol to phytanic acid and subsequent β-oxidation to shorter-chain fatty acids [2]. This application is particularly valuable for studies examining carbon cycling in terrestrial and marine ecosystems, as well as for assessing the environmental persistence of agricultural chlorophyll breakdown products .

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